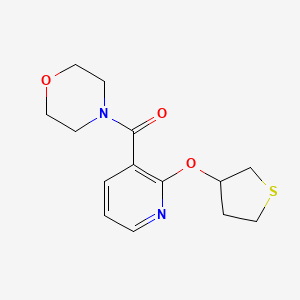

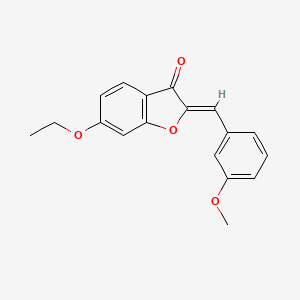

(Z)-6-ethoxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-ethoxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one, also known as EMB-6, is a synthetic compound that belongs to the benzofuran family. It has been widely studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Dual Chemosensor Applications

A rhodamine-based compound demonstrated the potential as a dual chemosensor for Zn2+ and Al3+ ions, showcasing its ability to act as a fluorescent sensor with well-separated excitation and emission wavelengths. This compound has shown significant changes in fluorescence intensity upon interaction with these ions, indicating its utility in detecting these metals in environmental or biological samples (Roy et al., 2019).

Molecular Structure Analysis

The molecular structure of a similar compound was analyzed, revealing its existence in the Z form and highlighting the presence of weak C—H⋯S and C—H⋯N intramolecular hydrogen bonds. This study contributes to the understanding of molecular configurations and potential reactivity or interaction patterns of such compounds (Wang, Chu, & Su, 2005).

Synthetic Pathways and Derivatives

Research into the reactions of 3-oxo-2,3-dihydrobenzofuran with various reagents has led to the synthesis of pyran derivatives, offering insights into the synthetic versatility and potential applications of benzofuran derivatives in developing new chemical entities with varied biological or chemical properties (Mérour & Cossais, 1991).

Antimicrobial Agents

Some derivatives of 1,5-benzothiazepine, which share structural similarities with the compound of interest, have been synthesized and evaluated as antimicrobial agents. This research suggests the potential for benzofuran derivatives to be developed into antimicrobial compounds, expanding their application in medicinal chemistry (Singh et al., 2002).

PET Imaging Probes

A potent and selective proviral integration site in moloney murine leukemia virus kinase 1 (PIM1) inhibitor based on the benzofuran structure was synthesized, indicating the potential use of such compounds as PET imaging probes for the enzyme PIM1. This application underscores the relevance of benzofuran derivatives in the development of diagnostic tools in oncology and viral infections (Gao et al., 2013).

properties

IUPAC Name |

(2Z)-6-ethoxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-3-21-14-7-8-15-16(11-14)22-17(18(15)19)10-12-5-4-6-13(9-12)20-2/h4-11H,3H2,1-2H3/b17-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKMUROCPGKZTI-YVLHZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-ethoxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![5-Chloro-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2890041.png)

![7-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2890049.png)

![N-[2-methyl-4-[3-methyl-4-(thiophene-3-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B2890056.png)

![6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2890058.png)